isoUDCA

Description

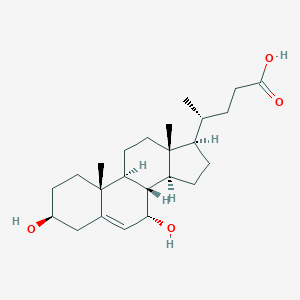

Structure

3D Structure

Properties

CAS No. |

19246-13-0 |

|---|---|

Molecular Formula |

C11H26O6Si |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

(4R)-4-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h13-14,16-20,22,25-26H,4-12H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 |

InChI Key |

PXHCARRJGFGPAC-YCBRVCGJSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

Synonyms |

3 beta,7 alpha-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-en-24-oic acid 3,7-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-enoic acid, (3alpha,5beta,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7beta)-isomer 3,7-dihydroxychol-5-enoic acid, (3beta,7beta)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Isoursodeoxycholic Acid (isoUDCA) in the Treatment of Liver Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoursodeoxycholic acid (isoUDCA), a stereoisomer of ursodeoxycholic acid (UDCA), has emerged as a molecule of interest in the therapeutic landscape of cholestatic and metabolic liver diseases. While its therapeutic properties are largely attributed to its epimerization to the well-characterized UDCA, understanding the complete mechanism of action, including any direct effects of this compound, is crucial for optimizing its clinical application and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in liver disease, focusing on its molecular interactions, effects on key signaling pathways, and cellular consequences. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Isomerization of this compound to UDCA: The Primary Metabolic Pathway

Upon oral administration, this compound undergoes extensive first-pass metabolism in the liver, where it is largely converted to its 3α-hydroxy epimer, ursodeoxycholic acid (UDCA). This isomerization is a critical step, as many of the therapeutic effects observed with this compound administration are mediated by the resulting UDCA. The metabolic conversion is thought to be catalyzed by hepatic enzymes.[1]

Core Mechanisms of Action

The therapeutic efficacy of this compound in liver disease is multifaceted, primarily driven by the actions of its metabolite, UDCA. These mechanisms can be broadly categorized into:

-

Modulation of Farnesoid X Receptor (FXR) Signaling: FXR is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. The interaction of UDCA with FXR is complex and appears to be context-dependent, with reports suggesting both agonistic and antagonistic effects.

-

Anti-apoptotic Effects: UDCA protects hepatocytes from apoptosis induced by toxic bile acids and other cellular stressors.

-

Mitochondrial Stabilization: UDCA preserves mitochondrial integrity and function, a critical aspect of hepatocyte survival.

-

Anti-inflammatory and Immunomodulatory Effects: UDCA attenuates inflammatory responses in the liver.

-

Regulation of Lipogenesis: UDCA influences lipid metabolism, which is relevant in the context of non-alcoholic fatty liver disease (NAFLD).

Modulation of Farnesoid X Receptor (FXR) Signaling

While UDCA itself is considered a weak direct agonist for FXR, it appears to modulate FXR signaling through indirect mechanisms.[2] Some studies suggest that this compound and its metabolites may act as allosteric modulators of FXR, allowing for re-stimulation of the receptor by other agonists.[2] In the presence of endogenous FXR ligands, UDCA can cooperatively activate FXR.[2] This modulation of FXR activity leads to the regulation of genes involved in bile acid synthesis and transport, ultimately contributing to a less toxic bile acid pool. However, under certain conditions, such as in morbidly obese patients with NAFLD, UDCA has been reported to exert FXR-antagonistic effects, leading to an increase in bile acid synthesis.[3]

Signaling Pathway Diagram: FXR Modulation by this compound (via UDCA)

Caption: FXR signaling modulation by this compound via its conversion to UDCA.

Anti-apoptotic Effects

A cornerstone of UDCA's hepatoprotective action is its ability to inhibit apoptosis. This is achieved through multiple mechanisms:

-

Inhibition of the Mitochondrial Permeability Transition (MPT): Toxic bile acids can induce the opening of the mitochondrial permeability transition pore (MPTP), leading to the release of pro-apoptotic factors like cytochrome c. UDCA stabilizes the mitochondrial membrane and prevents MPTP opening.

-

Regulation of Bcl-2 Family Proteins: UDCA can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, shifting the balance towards cell survival.

-

Inhibition of Caspase Activation: By preventing the release of cytochrome c, UDCA indirectly inhibits the activation of downstream caspases, which are the executioners of apoptosis.

Experimental Workflow: TUNEL Assay for Apoptosis Detection in Liver Tissue

Caption: Workflow for detecting apoptosis in liver tissue using the TUNEL assay.

Mitochondrial Stabilization

UDCA plays a crucial role in maintaining mitochondrial health, which is essential for hepatocyte function and survival. It achieves this by:

-

Preventing Mitochondrial Membrane Depolarization: UDCA helps to maintain the mitochondrial membrane potential, which is vital for ATP production.

-

Reducing Oxidative Stress: UDCA can decrease the production of reactive oxygen species (ROS) within the mitochondria, thereby protecting against oxidative damage.

Logical Relationship: this compound's Effect on Mitochondrial Function

References

- 1. [PDF] Isoursodeoxycholic acid: metabolism and therapeutic effects in primary biliary cirrhosis. | Semantic Scholar [semanticscholar.org]

- 2. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

isoUDCA: A Stereoisomer of Ursodeoxycholic Acid - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoursodeoxycholic acid (isoUDCA), the 3β-epimer of ursodeoxycholic acid (UDCA), is a secondary bile acid that has garnered interest in the scientific community. While structurally very similar to UDCA, a well-established therapeutic agent for cholestatic liver diseases, this compound exhibits its own unique metabolic fate and potential pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its stereoisomeric relationship with UDCA, its physicochemical properties, synthesis, analytical methods, and its biological effects, particularly in the context of cellular signaling pathways relevant to drug development.

Stereoisomerism and Chemical Structure

This compound, chemically known as 3β,7β-dihydroxy-5β-cholan-24-oic acid, is a stereoisomer of ursodeoxycholic acid (3α,7β-dihydroxy-5β-cholan-24-oic acid). The key structural difference lies in the orientation of the hydroxyl group at the C-3 position of the steroid nucleus. In this compound, this hydroxyl group is in the beta (β) position (axial), whereas in UDCA, it is in the alpha (α) position (equatorial). This seemingly minor difference in stereochemistry can influence the molecule's physicochemical properties and its interaction with biological systems.

Physicochemical Properties

While comprehensive comparative data is limited, the stereochemical difference between this compound and UDCA is expected to influence properties such as solubility, pKa, and critical micellar concentration (CMC). What is known is that UDCA is a more hydrophilic bile acid compared to chenodeoxycholic acid (CDCA), its 7α-epimer[1]. The orientation of the hydroxyl groups plays a significant role in the overall polarity and detergent properties of bile acids.

Table 1: Physicochemical Properties of Ursodeoxycholic Acid (UDCA)

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₀O₄ | [2] |

| Molecular Weight | 392.57 g/mol | [2] |

| pKa | ~5.0 | [3] |

| Aqueous Solubility | Low, pH-dependent | [1][4] |

| Melting Point | 203-204 °C | [5] |

Metabolism and Pharmacokinetics

A significant aspect of this compound's pharmacology is its in vivo metabolism. When administered, this compound undergoes extensive epimerization to UDCA in the liver[6]. This conversion suggests that this compound may act as a prodrug for UDCA, with its therapeutic effects largely attributable to its conversion to the more extensively studied UDCA[6]. The metabolism involves a 3-oxo intermediate, 3-dehydro-UDCA[7].

Table 2: Serum and Urine Concentrations of this compound and UDCA after Oral Administration

| Compound Administered | Matrix | This compound Concentration | UDCA Concentration | Reference |

| This compound (0.5 g/d) | Serum | 8.1 ± 7.4% | 16.2 ± 6.4% | [6] |

| This compound (0.75 g/d) | Serum | 6.2 ± 2.5% | 45.0 ± 4.1% | [6] |

| UDCA (0.75 g/d) | Serum | 0.5-3% | 56.4-60.0% | [6] |

| This compound (0.5 & 0.75 g/d) | Urine | Predominantly UDCA | - | [6] |

Data represents relative amounts in serum.

Experimental Protocols

Synthesis of isoursodeoxycholic acid (this compound)

This protocol is based on the Mitsunobu reaction, which allows for the inversion of stereochemistry at a chiral center[8][9].

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound from UDCA.

Materials:

-

Ursodeoxycholic acid (UDCA)

-

Methanolic HCl

-

Toluene

-

Triphenylphosphine (PPh₃)

-

Formic acid (98%)

-

Diethyl azodicarboxylate (DEAD) solution (in toluene)

-

5% Methanolic Potassium Hydroxide (KOH)

-

Ethyl acetate

-

Acetonitrile

-

Bistrimethylsilyl-urea (BSU) (for purification)

-

Hydrochloric acid (for purification)

Procedure:

-

Esterification of UDCA:

-

Dissolve UDCA in methanolic HCl.

-

Reflux the mixture to form the methyl ester of UDCA.

-

Remove the solvent under reduced pressure.

-

-

Mitsunobu Reaction:

-

Dissolve the UDCA methyl ester, triphenylphosphine, and formic acid in toluene[9].

-

Slowly add diethyl azodicarboxylate (DEAD) solution dropwise with stirring. The reaction is exothermic[9].

-

Maintain the reaction mixture at 80°C for approximately 48 hours[9].

-

Cool the reaction to room temperature. Triphenylphosphine oxide will precipitate and can be removed by filtration[9].

-

Evaporate the solvent from the filtrate[9].

-

-

Saponification:

-

Reflux the residue from the previous step with 5% methanolic KOH for about 3 hours to hydrolyze the ester[9].

-

After cooling, acidify the mixture to precipitate the crude this compound.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from ethyl acetate[9].

-

Alternatively, chromatographic purification can be performed[6].

-

A further purification step can involve the formation of the trimethylsilyl (B98337) derivative using bistrimethylsilyl-urea (BSU) in acetonitrile, followed by crystallization and subsequent hydrolysis with hydrochloric acid to yield pure this compound[10].

-

Quantification of this compound in Biological Samples by GC-MS

This is a general protocol for the analysis of bile acids in serum, which can be adapted for this compound[11][12].

Workflow for GC-MS Analysis of Bile Acids

Caption: GC-MS analysis workflow for bile acids.

Materials:

-

Serum sample

-

Internal standard (e.g., nor-deoxycholic acid)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Acetonitrile

-

Diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (for methylation)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation)

Procedure:

-

Sample Preparation and Extraction:

-

Add an internal standard to the serum sample.

-

Perform a solid-phase extraction (SPE) to isolate the bile acids. Condition the SPE cartridge with methanol and then water. Apply the sample, wash with water, and elute the bile acids with methanol.

-

-

Derivatization:

-

Methylation: Evaporate the eluate to dryness. Add a solution of diazomethane or trimethylsilyldiazomethane in a suitable solvent (e.g., methanol/diethyl ether) to convert the carboxylic acid group to a methyl ester.

-

Silylation: After methylation, evaporate the solvent. Add pyridine and a silylating agent (e.g., BSTFA with TMCS) and heat to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., HP-5MS).

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification, using specific ions for this compound, UDCA, and the internal standard.

-

In Vitro Cytoprotection Assay in HepG2 Cells

This protocol is designed to assess the protective effect of this compound against ethanol-induced cytotoxicity in the human hepatoma cell line HepG2[5][13][14].

Workflow for HepG2 Cytoprotection Assay

Caption: HepG2 cytoprotection assay workflow.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

This compound stock solution

-

Ethanol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

Procedure:

-

Cell Culture and Seeding:

-

Culture HepG2 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-incubate the cells with various concentrations of this compound for a set period (e.g., 1-24 hours).

-

Introduce ethanol to the culture medium to a final concentration known to induce cytotoxicity (e.g., 80 mM) and incubate for a further 24 hours[5]. Include control wells (cells only, cells + ethanol, cells + this compound only).

-

-

Cell Viability Assessment (MTT Assay):

-

Remove the culture medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Modulation of Cellular Signaling Pathways

Due to the efficient conversion of this compound to UDCA in vivo, it is highly probable that this compound exerts its biological effects through the same signaling pathways as UDCA. UDCA is known to modulate several key pathways involved in cell proliferation, apoptosis, and inflammation.

EGFR/ERK Signaling Pathway

UDCA has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway. It can promote the interaction between EGFR and caveolin-1, leading to the recruitment of the ubiquitin ligase c-Cbl, ubiquitination, and subsequent degradation of the receptor[15][16]. This downregulates the downstream Raf-1/ERK signaling cascade, which is often overactive in cancer cells[9].

Caption: UDCA/isoUDCA and the EGFR/ERK pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism. UDCA has been demonstrated to inhibit this pathway in certain contexts, such as in vascular smooth muscle cells, where it can suppress proliferation and migration[17]. In the context of hepatic lipid metabolism, UDCA has been shown to ameliorate fatty acid-induced steatosis by regulating the AKT/mTOR/SREBP-1 signaling pathway[8].

Caption: UDCA/isoUDCA and the PI3K/AKT/mTOR pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses and cell survival. UDCA has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can prevent the degradation of IκB-α, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation and activation of NF-κB[18][19][20]. This leads to a reduction in the expression of pro-inflammatory cytokines.

Caption: UDCA/isoUDCA and the NF-κB pathway.

Conclusion

This compound, as the 3β-epimer of UDCA, presents an interesting profile for researchers and drug developers. Its primary mode of action in vivo appears to be as a prodrug for UDCA, leading to similar therapeutic effects through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. The provided experimental protocols for synthesis, analysis, and in vitro evaluation offer a starting point for further investigation into the direct and indirect biological activities of this bile acid stereoisomer. Further research is warranted to fully elucidate the distinct physicochemical and pharmacological properties of this compound and to explore its potential therapeutic applications.

References

- 1. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Role of cytokines in ethanol-induced cytotoxicity in vitro in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. DE4443377A1 - Process for the preparation of isoursodeoxycholic acid - Google Patents [patents.google.com]

- 10. US4316848A - Process for the purification of ursodeoxycholic acid - Google Patents [patents.google.com]

- 11. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS Method Applied to the Detection and Quantification of Ursodeoxycholic Acid Related Substances in Raw Material and Pharmaceutical Formulation - CONICET [bicyt.conicet.gov.ar]

- 13. Effect of tauroursodeoxycholic and ursodeoxycholic acid on ethanol-induced cell injuries in the human Hep G2 cell line [ricerca.unityfvg.it]

- 14. Resistance of HepG2 cells against the adverse effects of ethanol related to neutral lipid and phospholipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]

- 18. Opposing effects of bile acids deoxycholic acid and ursodeoxycholic acid on signal transduction pathways in oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mitsunobu Reaction [organic-chemistry.org]

Isoursodeoxycholic Acid: A Technical Guide to its Discovery, History, and Scientific Foundation

Introduction

Isoursodeoxycholic acid (iUDCA), the 3β-epimer of ursodeoxycholic acid (UDCA), has emerged from the shadow of its well-known counterpart as a significant metabolite with potential therapeutic implications. Initially identified as a byproduct of UDCA metabolism, iUDCA is now understood to be an intrinsic component of the bile acid pool in individuals undergoing UDCA therapy. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of isoursodeoxycholic acid, with a focus on the experimental methodologies and quantitative data that have shaped our understanding of this unique bile acid.

Discovery and History

The story of isoursodeoxycholic acid is intrinsically linked to the therapeutic use of ursodeoxycholic acid. While UDCA has a long history, dating back to its initial isolation from bear bile, the discovery of iUDCA is a more recent development in the timeline of bile acid research.

Initial Identification as a UDCA Metabolite

The first definitive identification of isoursodeoxycholic acid in a biological context was reported in 1984. Researchers conducting gas-liquid chromatography analysis of serum from patients being treated with ursodeoxycholic acid for cholesterol gallstones observed an unknown bile acid.[1] Through meticulous analysis using gas-liquid chromatography-mass spectrometry, they identified the chemical structure of this novel compound as 3β,7β-dihydroxy-5β-cholan-24-oic acid, the 3β-epimer of UDCA, which they named isoursodeoxycholic acid.[1][2] This seminal work established iUDCA as a significant human metabolite of UDCA.

Elucidation of its Metabolic Fate

Subsequent studies in the 1990s further unraveled the metabolic pathways involving iUDCA. It was discovered that iUDCA is excreted in human urine, primarily as a conjugate with N-acetylglucosamine.[3][4][5] The putative intermediate in the epimerization of UDCA to iUDCA, 3-oxo-7β-hydroxy-5β-cholan-24-oic acid, was also identified in the serum of patients undergoing UDCA treatment, providing a crucial link in understanding the metabolic conversion process.

Chemical Synthesis Developments

The ability to chemically synthesize iUDCA was a critical step in enabling further research into its biological properties. A key development in this area was a process described in 1991, which utilized chenodeoxycholic acid as a starting material.[6] This multi-step synthesis involved the oxidation of the 7-hydroxyl group, followed by inversion of the 3α-hydroxyl group to a 3β-hydroxyl group via a Mitsunobu reaction, and subsequent reduction to yield isoursodeoxycholic acid.[6] A later patent filed in 1994 detailed a process for preparing iUDCA from UDCA itself, involving esterification, a Mitsunobu reaction to invert the 3-hydroxyl group, and subsequent saponification.[6]

Quantitative Data

The administration of iUDCA leads to measurable changes in the bile acid profiles of various biological fluids. The following tables summarize key quantitative data from a study on the metabolism of orally administered iUDCA in healthy male subjects.

Table 1: Bile Acid Concentrations in Bile Before and After iUDCA Administration

| Bile Acid | Concentration Before iUDCA (mmol/L) | Concentration After iUDCA (mmol/L) |

| Total Bile Acids | 11.9 ± 1.87 | 15.3 ± 1.37 |

Table 2: Bile Acid Concentrations in Serum Before and After iUDCA Administration

| Bile Acid | Concentration Before iUDCA (μmol/L) | Concentration After iUDCA (μmol/L) |

| Total Bile Acids | 3.4 ± 0.10 | 6.8 ± 0.43 |

Table 3: Urinary Excretion of Bile Acids Before and After iUDCA Administration

| Bile Acid | Excretion Before iUDCA (μmol/24 h) | Excretion After iUDCA (μmol/24 h) |

| Total Bile Acids | 5.3 ± 0.29 | 82.2 ± 7.84 |

Table 4: Relative Enrichment of iUDCA and its Metabolites in Biological Fluids After iUDCA Administration

| Compound | Bile (%) | Serum (%) | Urine (%) |

| Isoursodeoxycholic Acid (iUDCA) | 2.2 | 24.7 | 83.7 |

| Ursodeoxycholic Acid (UDCA) | 25.7 | 23.5 | 2.0 |

| 3-dehydro-UDCA | 0.7 | 6.1 | 2.4 |

Experimental Protocols

Chemical Synthesis of Isoursodeoxycholic Acid from Ursodeoxycholic Acid

This protocol is based on the process described in a 1994 patent.[6]

-

Esterification of Ursodeoxycholic Acid:

-

Dissolve ursodeoxycholic acid in a suitable alcohol (e.g., methanol) containing an acid catalyst (e.g., HCl).

-

Reflux the mixture to form the corresponding ursodeoxycholic acid ester.

-

Isolate the ester product.

-

-

Mitsunobu Reaction for 3β-Epimerization:

-

Dissolve the ursodeoxycholic acid ester in a suitable solvent (e.g., toluene).

-

Add triphenylphosphine (B44618) and formic acid to the solution.

-

Slowly add diethyl azodicarboxylate (DEAD) to initiate the Mitsunobu reaction, leading to the inversion of the 3α-hydroxyl group to a 3β-formate ester.

-

Maintain the reaction at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours).

-

Cool the reaction mixture and remove the triphenylphosphine oxide byproduct by filtration.

-

-

Saponification to Isoursodeoxycholic Acid:

-

Treat the resulting isoursodeoxycholic acid ester with a strong base (e.g., methanolic KOH) and reflux to hydrolyze the ester and formate (B1220265) groups.

-

Isolate the crude isoursodeoxycholic acid.

-

Purify the final product by recrystallization from a suitable solvent (e.g., ethyl acetate).

-

Quantification of Isoursodeoxycholic Acid in Human Plasma by HPLC-Tandem Mass Spectrometry

This protocol is a generalized procedure based on methods described for the analysis of UDCA and its metabolites.[7][8][9]

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add an internal standard solution (e.g., deuterated iUDCA).

-

Add a protein precipitating agent (e.g., acetonitrile), vortex mix, and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Separation:

-

HPLC System: A high-performance liquid chromatography system equipped with a binary pump and autosampler.

-

Analytical Column: A C18 reverse-phase column (e.g., Phenomenex Luna 5µ C18).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate). The specific gradient or isocratic conditions will need to be optimized.

-

Flow Rate: A typical flow rate of 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for iUDCA and the internal standard.

-

Signaling Pathways and Mechanism of Action

The biological effects of isoursodeoxycholic acid are closely tied to its metabolism to UDCA. While specific signaling pathways uniquely modulated by iUDCA are not yet well-defined, it is understood that upon administration, iUDCA is extensively isomerized to UDCA, which then exerts a range of cytoprotective and immunomodulatory effects.

Metabolic Conversion to Ursodeoxycholic Acid

Following oral administration, iUDCA undergoes significant first-pass metabolism in the liver, where it is epimerized to UDCA. This conversion is thought to involve the intermediate 3-oxo-7β-hydroxy-5β-cholan-24-oic acid. The resulting UDCA then enters the enterohepatic circulation and contributes to the overall bile acid pool.

Cytoprotective Mechanisms of the Metabolite, UDCA

The therapeutic benefits observed following iUDCA administration are largely attributed to the actions of its metabolite, UDCA. UDCA is known to exert its cytoprotective effects through multiple mechanisms:

-

Inhibition of Apoptosis: UDCA has been shown to protect hepatocytes from bile acid-induced apoptosis by inhibiting the mitochondrial membrane permeability transition (MMPT).[10] This prevents the release of pro-apoptotic factors from the mitochondria.

-

Modulation of Signaling Pathways: UDCA can influence various signaling pathways, including the EGFR-MAPK pathway, which is implicated in cell proliferation and survival.[11][12] It can also regulate the expression of inflammatory cytokines, in part by modulating the activity of ADAM17, a key enzyme in the release of TNFα.[13]

-

Antioxidant Properties: UDCA can protect hepatocytes against oxidative injury by inducing the synthesis of antioxidants such as glutathione.[14]

It is important to note that while the cytoprotective effects of UDCA are well-established, further research is needed to determine if iUDCA possesses any unique biological activities independent of its conversion to UDCA. The observation that iUDCA can have cytoprotective effects on its own in vitro suggests that it may have direct cellular effects that warrant further investigation.

Conclusion

Isoursodeoxycholic acid, once considered merely a metabolic byproduct of UDCA, is now recognized as an important component of the bile acid milieu during UDCA therapy. Its discovery, driven by advancements in analytical chemistry, has opened new avenues for understanding the complex metabolism and disposition of bile acids in humans. While its biological effects appear to be largely mediated through its conversion to UDCA, the potential for independent actions of iUDCA remains an area of active research. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this intriguing bile acid.

References

- 1. Identification of 3 beta, 7 beta-dihydroxy-5 beta-cholan-24-oic acid in serum from patients treated with ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The major metabolites of ursodeoxycholic acid in human urine are conjugated with N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile acid N-acetylglucosaminidation. In vivo and in vitro evidence for a selective conjugation reaction of 7 beta-hydroxylated bile acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetylglucosaminides. A new type of bile acid conjugate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DE4443377A1 - Process for the preparation of isoursodeoxycholic acid - Google Patents [patents.google.com]

- 7. Bioanalysis of ursodeoxycholic acid and its metabolites and improved oral bioavailability using mixed micelles with poloxamer 407 and polysorbate 80 [bbe.or.kr]

- 8. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urso | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 10. Ursodeoxycholate (UDCA) inhibits the mitochondrial membrane permeability transition induced by glycochenodeoxycholate: a mechanism of UDCA cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liver protective effect of ursodeoxycholic acid includes regulation of ADAM17 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ursodeoxycholic acid protects hepatocytes against oxidative injury via induction of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to isoUDCA Signaling Pathways in Metabolic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoursodeoxycholic acid (isoUDCA), a stereoisomer of the well-characterized ursodeoxycholic acid (UDCA), is emerging as a significant modulator of metabolic pathways. While historically considered a metabolic byproduct of UDCA, recent evidence suggests this compound possesses unique signaling properties with therapeutic potential in metabolic diseases. This technical guide provides a comprehensive overview of the core signaling pathways of this compound, focusing on its distinct mechanisms of action compared to UDCA. It details the intricate interactions of this compound with key metabolic regulators, namely the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). This document serves as a resource for researchers and drug development professionals by providing not only a deep dive into the molecular signaling of this compound but also by presenting quantitative data from relevant studies and detailed experimental protocols for key assays.

Introduction to this compound and its Metabolic Significance

Isoursodeoxycholic acid (this compound), or 3β,7β-dihydroxy-5β-cholan-24-oic acid, is a secondary bile acid and a 3β-epimer of ursodeoxycholic acid (UDCA).[1] It is formed in the gut through the action of intestinal microflora and is also a metabolite of exogenous UDCA administration.[1] While present in smaller quantities than other bile acids, its unique stereochemistry confers distinct biological activities.

Recent studies have begun to unravel the specific role of this compound in metabolic regulation, suggesting it is not merely an inert isomer but an active signaling molecule. A crucial aspect of this compound's function is its interplay with UDCA; this compound can be epimerized to UDCA in the liver, indicating it can act as a pro-drug.[2] However, emerging research points towards this compound having its own distinct signaling profile, particularly in the modulation of nuclear and membrane receptors that govern glucose and lipid homeostasis.

Core Signaling Pathways of this compound

The metabolic effects of this compound are primarily mediated through its interaction with two key bile acid receptors: the farnesoid X receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling: An Allosteric Modulator

FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism. While UDCA is generally considered a weak FXR antagonist, this compound exhibits a more nuanced interaction. Evidence suggests that this compound functions as an allosteric modulator of FXR.[3][4] This means that this compound does not directly activate FXR in the same manner as potent agonists but rather enhances the receptor's activation in the presence of other endogenous bile acids.[3][5] This cooperative activation is a key differentiator in the signaling mechanisms of this compound and UDCA.

This allosteric modulation of FXR by this compound has significant downstream consequences on gene expression. By potentiating FXR signaling, this compound can influence the expression of genes involved in:

-

Bile Acid Homeostasis: Enhanced FXR activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6]

-

Lipid Metabolism: FXR activation influences the expression of genes involved in lipogenesis and lipid transport. For instance, it can regulate the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor controlling fatty acid and triglyceride synthesis.[7]

-

Glucose Metabolism: FXR plays a role in hepatic glucose metabolism by regulating the expression of genes involved in gluconeogenesis, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[8][9]

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Endo_BA [label="Endogenous\nBile Acids", fillcolor="#FBBC05", fontcolor="#202124"]; FXR [label="FXR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FXR_RXR [label="FXR-RXR\nHeterodimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FXRE [label="FXR Response\nElement (FXRE)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; SHP [label="SHP\n(Small Heterodimer Partner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP7A1 [label="CYP7A1", fillcolor="#F1F3F4", fontcolor="#202124"]; SREBP1c [label="SREBP-1c", fillcolor="#F1F3F4", fontcolor="#202124"]; PEPCK_G6Pase [label="PEPCK, G6Pase", fillcolor="#F1F3F4", fontcolor="#202124"]; Bile_Acid_Syn [label="↓ Bile Acid\nSynthesis", shape=plaintext, fontcolor="#202124"]; Lipogenesis [label="↓ Lipogenesis", shape=plaintext, fontcolor="#202124"]; Gluconeogenesis [label="↓ Gluconeogenesis", shape=plaintext, fontcolor="#202124"];

// Edges this compound -> FXR [label=" Allosteric\nModulation", style=dashed, color="#5F6368"]; Endo_BA -> FXR [label="Agonist\nBinding", color="#5F6368"]; FXR -> FXR_RXR; RXR -> FXR_RXR; FXR_RXR -> FXRE [label=" Binds to DNA"]; FXRE -> SHP [label=" ↑ Transcription"]; SHP -> CYP7A1 [label=" Inhibition", arrowhead=tee]; SHP -> SREBP1c [label=" Inhibition", arrowhead=tee]; SHP -> PEPCK_G6Pase [label=" Inhibition", arrowhead=tee]; CYP7A1 -> Bile_Acid_Syn; SREBP1c -> Lipogenesis; PEPCK_G6Pase -> Gluconeogenesis;

// Invisible edges for alignment {rank=same; this compound; Endo_BA;} } Caption: this compound allosterically modulates FXR, enhancing its activation by endogenous bile acids.

TGR5 Signaling: Impact on Glucose Homeostasis and Incretin (B1656795) Secretion

TGR5 is a G protein-coupled receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Activation of TGR5 has been shown to play a significant role in regulating glucose homeostasis and energy expenditure. While some studies suggest UDCA does not activate TGR5, others indicate it can act as a TGR5 agonist, leading to the secretion of glucagon-like peptide-1 (GLP-1).[1][3][10] Given that this compound is readily converted to UDCA, this pathway is highly relevant to its metabolic effects.

The activation of TGR5 by UDCA (and by extension, this compound) initiates a signaling cascade that results in:

-

Increased GLP-1 Secretion: TGR5 activation in intestinal L-cells stimulates the release of GLP-1, a key incretin hormone.[11] GLP-1, in turn, enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and slows gastric emptying.[5][12]

-

Improved Glucose Tolerance: The net effect of increased GLP-1 secretion is an improvement in overall glucose tolerance and better glycemic control.[5]

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; UDCA [label="UDCA", fillcolor="#FBBC05", fontcolor="#202124"]; TGR5 [label="TGR5", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylate\nCyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLP1 [label="GLP-1\nSecretion", fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin [label="↑ Insulin\nSecretion", shape=plaintext, fontcolor="#202124"]; Glucagon [label="↓ Glucagon\nSecretion", shape=plaintext, fontcolor="#202124"]; Gastric_Emptying [label="↓ Gastric\nEmptying", shape=plaintext, fontcolor="#202124"]; Glucose_Homeostasis [label="Improved Glucose\nHomeostasis", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> UDCA [label=" Epimerization"]; UDCA -> TGR5 [label=" Agonist\nBinding"]; TGR5 -> AC [label=" Activation"]; AC -> cAMP [label=" ↑ Production"]; cAMP -> PKA [label=" Activation"]; PKA -> GLP1 [label=" Stimulation"]; GLP1 -> Insulin; GLP1 -> Glucagon; GLP1 -> Gastric_Emptying; {Insulin, Glucagon, Gastric_Emptying} -> Glucose_Homeostasis; } Caption: this compound, through its conversion to UDCA, can activate TGR5, leading to enhanced GLP-1 secretion.

Quantitative Data on Metabolic Effects

The following tables summarize quantitative data from studies investigating the effects of UDCA (as a proxy for this compound's metabolic impact) on various metabolic parameters.

Table 1: Effects of UDCA on Glucose Metabolism

| Parameter | Study Population | UDCA Dose | Duration | Outcome | Citation |

| Fasting Glucose | Healthy Subjects | 15 mg/kg/day | 1 day | -4.75 mg/dL change from baseline | [5] |

| Postprandial Glucose (AUC 0-60 min) | Healthy Subjects | 15 mg/kg/day | 1 day | -475 mg·min/dL change from baseline | [5] |

| GLP-1 (AUC 0-60 min) | Healthy Subjects | 15 mg/kg/day | 1 day | +199 mmol·min/L change from baseline | [5] |

| Fasting Glucose | Rats with Liver Fibrosis | 60 mg/kg/day | 4 weeks | -1.15 mmol/L vs. control | [10] |

| 1-hr Postprandial Glucose | Rats with Liver Fibrosis | 60 mg/kg/day | 4 weeks | -1.51 mmol/L vs. control | [10] |

| 15-min Postprandial GLP-1 | Rats with Liver Fibrosis | 60 mg/kg/day | 4 weeks | Increased vs. control | [10] |

Table 2: Effects of UDCA on Lipid Metabolism

| Parameter | Study Population | UDCA Dose | Duration | Outcome | Citation |

| Total Cholesterol | Meta-analysis | Various | Various | -13.85 mg/dL (Weighted Mean Difference) | [13] |

| LDL-C | Meta-analysis | Various | Various | -6.66 mg/dL (Weighted Mean Difference, not statistically significant) | [13] |

| Triglycerides | Meta-analysis | Various | Various | -1.42 mg/dL (Weighted Mean Difference, not statistically significant) | [13] |

| Hepatic Triglyceride Content | Obese Patients | 20 mg/kg/day | 3 weeks | Increased vs. no treatment | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the signaling pathways of this compound.

FXR Luciferase Reporter Assay

This assay is used to determine if a compound activates the farnesoid X receptor.

Objective: To quantify the activation of FXR by this compound.

Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). Activation of FXR leads to the expression of luciferase, and the resulting luminescence is proportional to the level of FXR activation.

Materials:

-

HEK293 or HepG2 cells

-

FXR expression vector

-

FXRE-luciferase reporter vector

-

Internal control vector (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

This compound and control compounds

-

Dual-luciferase assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Prepare a transfection mix containing the FXR expression vector, FXRE-luciferase reporter vector, and the internal control vector according to the transfection reagent manufacturer's protocol. Add the mix to the cells and incubate for 4-6 hours.

-

Compound Treatment: After incubation, replace the transfection medium with fresh medium containing various concentrations of this compound, a known FXR agonist (positive control, e.g., GW4064), and a vehicle control.

-

Incubation: Incubate the cells for 14-16 hours.

-

Lysis: Wash the cells with PBS and then add lysis buffer. Incubate for 15 minutes to ensure complete cell lysis.

-

Luminescence Measurement: Following the dual-luciferase assay system protocol, add the firefly luciferase substrate and measure the luminescence. Then, add the stop reagent and Renilla luciferase substrate and measure the luminescence.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[7][11][15]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Seed_Cells [label="1. Seed Cells\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfect [label="2. Transfect with\nFXR & Reporter Plasmids", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="3. Treat with\nthis compound/Controls", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="4. Incubate\n(14-16 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyse [label="5. Lyse Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="6. Measure\nLuminescence", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="7. Analyze Data", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Seed_Cells; Seed_Cells -> Transfect; Transfect -> Treat; Treat -> Incubate; Incubate -> Lyse; Lyse -> Measure; Measure -> Analyze; Analyze -> End; } Caption: Workflow for the FXR Luciferase Reporter Assay.

TGR5 cAMP Assay

This assay measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).

Objective: To determine if this compound (or its metabolite UDCA) activates TGR5.

Principle: TGR5 is a Gs-coupled receptor. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. This change in cAMP can be measured using various methods, such as an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

HEK293 cells stably expressing TGR5

-

Cell culture medium and supplements

-

This compound, UDCA, and a known TGR5 agonist (positive control)

-

cAMP ELISA kit

-

Plate reader

Protocol:

-

Cell Seeding: Seed TGR5-expressing HEK293 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with different concentrations of this compound, UDCA, a positive control, and a vehicle control for a specified time (e.g., 1 hour).

-

Cell Lysis: Lyse the cells according to the cAMP ELISA kit protocol.

-

cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and determine the concentration of cAMP in each sample.[4][13][16]

Bile Acid Extraction and Quantification from Liver Tissue

This protocol details the extraction and quantification of this compound and other bile acids from liver tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To measure the concentration of this compound and other bile acids in liver tissue.

Materials:

-

Frozen liver tissue

-

Homogenizer

-

Methanol/acetonitrile (1:1, v/v) extraction solvent

-

Internal standards (deuterated bile acids)

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system

Protocol:

-

Homogenization: Homogenize a known weight of frozen liver tissue in the extraction solvent containing internal standards.

-

Extraction: Vortex the homogenate and incubate to allow for complete extraction.

-

Centrifugation: Centrifuge the samples to pellet the tissue debris.

-

Supernatant Collection: Collect the supernatant containing the extracted bile acids.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and quantification of individual bile acids.[12][17][18][19]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Homogenize [label="1. Homogenize Liver Tissue\nin Extraction Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="2. Vortex and Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge [label="3. Centrifuge", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="4. Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporate [label="5. Evaporate to Dryness", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitute [label="6. Reconstitute in\nLC-MS/MS Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="7. Analyze by LC-MS/MS", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Homogenize; Homogenize -> Extract; Extract -> Centrifuge; Centrifuge -> Collect; Collect -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Analyze; Analyze -> End; } Caption: Workflow for Bile Acid Extraction and Quantification.

In Vivo Assessment of Metabolic Effects

This protocol outlines a general workflow for assessing the metabolic effects of this compound in a mouse model.

Objective: To evaluate the in vivo effects of this compound on glucose and lipid metabolism.

Materials:

-

Mice (e.g., C57BL/6J)

-

This compound

-

Oral gavage needles

-

Metabolic cages

-

Blood glucose meter

-

ELISA kits for insulin, GLP-1, etc.

-

Equipment for tissue collection and processing

Protocol:

-

Acclimation: Acclimate mice to individual housing and handling.

-

Oral Gavage: Administer this compound or vehicle control to mice via oral gavage daily for a specified period.[16][19][20][21][22]

-

Metabolic Cage Analysis: Towards the end of the treatment period, place mice in metabolic cages to monitor food and water intake, energy expenditure, and respiratory exchange ratio.[2][23][24]

-

Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.

-

Blood and Tissue Collection: At the end of the study, collect blood for analysis of plasma glucose, insulin, lipids, and incretin hormones. Collect liver and other tissues for gene expression analysis and quantification of triglyceride content.

-

Data Analysis: Analyze the collected data to determine the effects of this compound on the various metabolic parameters.

Conclusion and Future Directions

The emerging evidence on this compound signaling pathways highlights its potential as a novel therapeutic agent for metabolic diseases. Its unique allosteric modulation of FXR sets it apart from other bile acids and warrants further investigation into the precise downstream consequences of this mode of action. The ability of its metabolite, UDCA, to activate TGR5 and stimulate incretin secretion further underscores its therapeutic potential in the context of type 2 diabetes and related disorders.

Future research should focus on:

-

Delineating the specific gene expression changes induced by the allosteric modulation of FXR by this compound.

-

Conducting comparative transcriptomic studies to clearly differentiate the effects of this compound and UDCA in relevant cell types, such as primary human hepatocytes.[18][25][26][27]

-

Performing comprehensive in vivo studies to fully characterize the metabolic benefits of this compound and to establish a clear dose-response relationship.

-

Investigating the potential synergistic effects of this compound with other metabolic drugs.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the promising therapeutic landscape of this compound in metabolic regulation. The provided protocols and data serve as a valuable resource to accelerate further discoveries in this exciting field.

References

- 1. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of bile acid signaling improves metabolic phenotypes in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric modulation of the farnesoid X receptor by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Incretin secretion stimulated by ursodeoxycholic acid in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Allosteric modulation of the farnesoid X receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of ursodeoxycholic acid on blood glucose, insulin and GLP-1 in rats with liver fibrosis induced by bile duct ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Incretin secretion stimulated by ursodeoxycholic acid in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of ursodeoxycholic acid on circulating lipid concentrations: a systematic review and meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of different bile acid-phospholipid conjugates in acute hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical relevance of the bile acid receptor TGR5 in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics | MDPI [mdpi.com]

- 17. Systemic bile acids induce insulin resistance in a TGR5-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A comprehensive transcriptomic comparison of hepatocyte model systems improves selection of models for experimental use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research-support.uq.edu.au [research-support.uq.edu.au]

- 20. ouv.vt.edu [ouv.vt.edu]

- 21. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]

- 25. Comparative transcriptomic and phenotypic analysis of induced pluripotent stem cell hepatocyte-like cells and primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Comparative Transcriptomic Analysis of Three Common Liver Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A comprehensive transcriptomic comparison of hepatocyte model systems improves selection of models for experimental use - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Rise of Secondary Bile Acids as Signaling Molecules

An In-depth Technical Guide on the Role of Isoursodeoxycholic Acid (isoUDCA) and Related Microbial Bile Acids in Gut Microbiome Interactions

The gut microbiome functions as a dynamic endocrine organ, producing a vast array of metabolites that significantly influence host physiology. Among the most critical of these are secondary bile acids, which are derivatives of primary bile acids synthesized in the liver and subsequently modified by intestinal bacteria. This guide focuses on isoursodeoxycholic acid (this compound), a microbially-produced epimer of ursodeoxycholic acid (UDCA), and the closely related secondary bile acid, isodeoxycholic acid (isoDCA).

Traditionally known for their role in fat digestion, it is now clear that these molecules are potent signaling ligands for host nuclear and G protein-coupled receptors, primarily the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[1][2] Through these interactions, this compound and its counterparts mediate a complex crosstalk between the gut microbiota and the host, profoundly impacting intestinal homeostasis, immune responses, and metabolic processes.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of the microbial production of these bile acids, their signaling mechanisms, physiological effects, and the experimental protocols used to study them.

Microbial Biotransformation: The Origin of this compound and Related Bile Acids

Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver and conjugated to either glycine (B1666218) or taurine (B1682933) before being secreted into the gut.[2][3] Here, they are subject to extensive modification by the gut microbiota. The initial and rate-limiting step is deconjugation by bacterial bile salt hydrolases (BSH).[3][4] Subsequently, deconjugated primary bile acids are converted into a diverse pool of secondary bile acids through reactions like dehydroxylation and epimerization, catalyzed by bacterial enzymes such as 7α/β-hydroxysteroid dehydrogenases (HSDH).[4][5]

UDCA is formed from the epimerization of CDCA's 7-hydroxy group (from 7α to 7β) by bacterial 7-HSDH enzymes.[5] The term this compound refers to an epimeric form of UDCA, also produced through microbial conversion.[4] Similarly, isoDCA is a secondary bile acid synthesized from the primary bile acid deoxycholic acid (DCA).[1]

Data Presentation: Microbial Production of Key Secondary Bile Acids

The table below summarizes the key bacterial species and enzymes involved in the production of UDCA and isoDCA.

| Product Bile Acid | Precursor Bile Acid | Key Bacterial Species | Key Enzyme(s) | Reference(s) |

| Ursodeoxycholic acid (UDCA) | Chenodeoxycholic acid (CDCA) | Clostridium species (e.g., C. baratii), Ruminococcus gnavus | 7α-HSDH, 7β-HSDH | [5][6] |

| Deoxycholic acid (DCA) | Cholic acid (CA), Taurocholic acid (TCA) | Peptacetobacter hiranonis | Bile salt hydrolase, 7α-dehydroxylase | [1] |

| Isodeoxycholic acid (isoDCA) | Deoxycholic acid (DCA) | Ruminococcus gnavus | BaiCD (involved in C-5 epimerization) | [1][7] |

Visualization: Bacterial Bile Acid Conversion Pathway

Caption: Microbial conversion of primary to secondary bile acids in the gut.

Host-Microbiome Communication: Signaling Pathways

This compound and related secondary bile acids act as signaling molecules by activating specific host receptors, primarily FXR and TGR5.[2] The affinity and agonistic or antagonistic effects of each bile acid species for these receptors differ, leading to distinct physiological outcomes.[2]

-

TGR5 Signaling: UDCA is a known agonist for TGR5.[5][8] TGR5 is a G protein-coupled receptor expressed in various cells, including intestinal L-cells and immune cells like macrophages.[9] Activation of TGR5 by UDCA has been shown to exert potent anti-inflammatory effects, partly by inhibiting the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines like IL-1β.[10][11] This pathway is crucial for maintaining intestinal homeostasis and has been implicated in the therapeutic effects of UDCA in models of ischemic stroke and inflammatory bowel disease.[10][11]

-

FXR Signaling: In contrast to many other bile acids, UDCA is considered a weak ligand or even an antagonist for FXR in humans.[5][8][12] However, the related secondary bile acid isoDCA has been shown to be a potent activator of FXR.[7] Specifically, isoDCA activates FXR expressed on dendritic cells (DCs), which leads to the downregulation of genes involved in antigen presentation and pro-inflammatory cytokine production.[7] This modulation of DC function by isoDCA promotes the differentiation of naïve T cells into regulatory T cells (Tregs), which are critical for maintaining immune tolerance at mucosal surfaces.[1][7]

Visualization: UDCA-TGR5 Anti-Inflammatory Pathway

Caption: UDCA activates TGR5 to suppress inflammatory signaling pathways.

Visualization: isoDCA-FXR Immunomodulatory Pathway

Caption: isoDCA activates FXR in dendritic cells to promote Treg differentiation.

Impact on Gut Microbiome Composition and Intestinal Health

Administration of UDCA not only affects the host but also reciprocally modulates the composition of the gut microbiota.[2][3]

-

Microbial Shifts: Clinical studies have shown that UDCA treatment can alter the gut microbial community.[13] A notable finding from a 3-year intervention study was that UDCA administration was associated with an overrepresentation of Faecalibacterium prausnitzii, a bacterium known for its anti-inflammatory properties, and an underrepresentation of Ruminococcus gnavus.[13]

-

Intestinal Barrier Enhancement: A critical function of UDCA and its metabolites is the protection and enhancement of the intestinal epithelial barrier.[12][14] In models of intestinal injury, UDCA administration protects against increased epithelial permeability and inflammation.[14][15] The mechanisms involve the inhibition of cytokine-induced epithelial cell apoptosis and the promotion of enterocyte migration to repair wounds.[14][15][16] This restorative effect has been linked to the activation of the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) signaling pathways.[15][17]

Data Presentation: Effect of UDCA on Gut Microbiota

The following table summarizes findings from a randomized clinical trial on the effect of UDCA on the human gut microbiome.[13]

| Microbial Taxon | Effect of UDCA Treatment | Association with Clinical Outcome (in men) | Reference |

| Faecalibacterium prausnitzii | Overrepresentation | More prominent in those with no adenoma recurrence | [13] |

| Ruminococcus gnavus | Underrepresentation | More prominent in those with no adenoma recurrence | [13] |

| Overall Microbial Richness | No significant change | Not associated with adenoma risk | [13] |

| Overall Microbial Composition | Significant shift (P < 0.001) | Not associated with adenoma risk | [13] |

Visualization: UDCA's Role in Intestinal Homeostasis

Caption: Multifaceted effects of UDCA/isoUDCA on gut health.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound and related bile acids.

Quantification of Fecal Bile Acids by LC-MS/MS

This protocol is adapted from established methods for analyzing bile acid profiles in fecal samples.[1]

-

Materials:

-

Lyophilized fecal samples

-

Internal standard (e.g., d4-Deoxycholic Acid)

-

Extraction solvent (e.g., 95% ethanol (B145695) with 0.1 N NaOH)

-

Solid-phase extraction (SPE) cartridges (C18)

-

LC-MS/MS system with a C18 column

-

-

Procedure:

-

Sample Preparation: Homogenize lyophilized fecal samples. Weigh approximately 50 mg into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of the internal standard to each sample to correct for extraction losses.

-

Extraction: Add 1 mL of extraction solvent. Vortex thoroughly and incubate at 60°C for 1 hour. Centrifuge at 14,000 x g for 10 minutes. Collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol, followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the bile acids with methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50% methanol).

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a C18 column for chromatographic separation of bile acid isomers.

-

Set the mass spectrometer to monitor specific parent and daughter ion transitions for this compound, UDCA, isoDCA, and other relevant bile acids.

-

-

Quantification: Generate a standard curve using known concentrations of pure bile acid standards. Calculate the concentration in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[1]

-

Gut Microbiome Analysis via 16S rRNA Gene Sequencing

This protocol outlines the standard workflow for characterizing microbial community composition.[13][18]

-

1. DNA Extraction:

-

Extract microbial DNA from ~200 mg of frozen stool sample using a validated kit (e.g., QIAamp DNA Stool Mini Kit).[13]

-

Include bead-beating steps to ensure lysis of gram-positive bacteria.

-

Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

-

-

2. PCR Amplification:

-

Amplify a hypervariable region (e.g., V4) of the 16S rRNA gene using primers with Illumina adapters.

-

Perform PCR in triplicate for each sample to minimize amplification bias.

-

Verify the amplicon size (~550 bp for V4 region with primers) on an agarose (B213101) gel or Bioanalyzer.[19]

-

-

3. Library Preparation and Sequencing:

-

Pool triplicate PCR products.

-

Clean the pooled amplicons using magnetic beads (e.g., AMPure XP).

-

Perform a second PCR step to attach unique dual indices for sample multiplexing.

-

Clean and quantify the final library.

-

Sequence the library on an Illumina platform (e.g., MiSeq, NovaSeq) using a paired-end sequencing approach.

-

-

4. Bioinformatic Analysis:

-

Demultiplex raw sequencing reads and remove barcodes/primers.

-

Perform quality filtering and denoising to generate Amplicon Sequence Variants (ASVs) using pipelines like DADA2 or Deblur.

-

Assign taxonomy to ASVs using a reference database (e.g., SILVA, Greengenes).[18]

-

Perform downstream statistical analysis: calculate alpha-diversity (richness/evenness, e.g., Shannon index) and beta-diversity (community similarity, e.g., Bray-Curtis dissimilarity), and identify differentially abundant taxa.[18]

-

Visualization: Experimental Workflow for an In Vivo Study

References

- 1. benchchem.com [benchchem.com]

- 2. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Production of New Microbially Conjugated Bile Acids by Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Who wants seconds? The gut bacteria-derived secondary bile acid isoDCA induces regulatory T cells — Breaking Down Biology [breakingdownbio.com]

- 8. Frontiers | Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives [frontiersin.org]

- 9. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gut microbiota-mediated ursodeoxycholic acids regulate the inflammation of microglia through TGR5 signaling after MCAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model [frontiersin.org]

- 13. Effects of ursodeoxycholic acid on the gut microbiome and colorectal adenoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The secondary bile acids, ursodeoxycholic acid and lithocholic acid, protect against intestinal inflammation by inhibition of epithelial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ursodeoxycholic acid protects against intestinal barrier breakdown by promoting enterocyte migration via EGFR- and COX-2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ursodeoxycholic acid protects against intestinal barrier breakdown by promoting enterocyte migration via EGFR- and COX-2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Isoursodeoxycholic Acid and the Farnesoid X Receptor: A Technical Guide to a Complex Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoursodeoxycholic acid (iUDCA), a stereoisomer of the therapeutic bile acid ursodeoxycholic acid (UDCA), presents a complex and context-dependent interaction with the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis. While often categorized with UDCA, which has demonstrated conflicting activities, the precise nature of iUDCA's effect on FXR—be it agonistic, antagonistic, or modulatory—is a subject of ongoing investigation. This technical guide synthesizes the current understanding of the iUDCA/UDCA-FXR axis, presenting quantitative data, detailed experimental methodologies, and signaling pathway visualizations to aid researchers in this field. The available data suggest that the influence of UDCA and its derivatives on FXR activity is not straightforward, with evidence supporting both weak partial agonism and antagonism, often dependent on the specific cellular context and the presence of other endogenous ligands.

Quantitative Analysis of UDCA and its Derivatives on FXR Activity

The interaction of ursodeoxycholic acid and its derivatives with the farnesoid X receptor has been quantified using various assays. The following tables summarize the key binding affinity and functional activity data available in the literature. It is important to note that specific quantitative data for isoursodeoxycholic acid (iUDCA) is limited; the data presented primarily pertains to UDCA and its glycine (B1666218) and taurine (B1682933) conjugates (GUDCA and TUDCA).

| Compound | Assay Type | Parameter | Value (µM) | Cell Line/System | Notes |

| Ursodeoxycholic Acid (UDCA) | Receptor Binding Assay | Kd | 37.7 | CHO-K1 cells expressing FXR | Demonstrates direct binding of UDCA to FXR.[1] |

| Glycoursodeoxycholic Acid (GUDCA) | TR-FRET Antagonist Assay | IC50 | 77.2 | In the presence of CDCA | Indicates antagonistic activity against CDCA-induced FXR activation.[2] |

| Tauroursodeoxycholic Acid (TUDCA) | TR-FRET Antagonist Assay | IC50 | 75.1 | In the presence of CDCA | Similar to GUDCA, shows antagonistic properties.[2] |

| Chenodeoxycholic Acid (CDCA) | Luciferase Reporter Assay | EC50 | ~17 | - | A potent natural FXR agonist, provided for comparison.[3] |

| Chenodeoxycholic Acid (CDCA) | Co-activator Recruitment Assay | EC50 | 11.7 | - | Demonstrates potent recruitment of the co-activator SRC-1.[3] |

| Obeticholic Acid (OCA) | FXR Agonist Assay | EC50 | 0.099 | - | A potent synthetic FXR agonist, for comparison.[4] |

| GW4064 | FXR Agonist Assay | EC50 | 0.065 | - | A potent non-steroidal synthetic FXR agonist, for comparison.[5] |

The Dichotomous Role of UDCA/iUDCA: Agonist vs. Antagonist

A significant body of research highlights a conflicting role for UDCA and its derivatives in modulating FXR activity. This duality is critical for understanding its therapeutic potential and designing relevant experiments.

-

Evidence for Antagonism: Several studies demonstrate that UDCA and its conjugates act as FXR antagonists. In morbidly obese patients, UDCA administration led to reduced FXR activation, decreased circulating FGF19, and an increase in bile acid synthesis, all hallmarks of FXR antagonism[6][7][8][9]. In vitro assays have shown that GUDCA and TUDCA can inhibit CDCA-induced FXR transcriptional activity[2]. The mechanism may involve a reduced interaction of the FXR/RXR heterodimer with its DNA binding sequence[7].

-

Evidence for Agonism: Conversely, other studies, particularly in the context of the ileum, suggest an agonistic role. In male mice with hepatic FXR deficiency, UDCA feeding induced the expression of the FXR target genes Fgf15 and Ibabp in the ileum, suggesting an agonistic effect in this tissue[10][11][12][13]. This has led to the postulation that UDCA may act as a tissue-specific FXR agonist.

-

Context-Dependent Activity: The most likely explanation for these conflicting findings is that the activity of UDCA/iUDCA is highly context-dependent. Factors that may influence its effect include:

-

Tissue Specificity: The cellular environment of hepatocytes versus enterocytes may alter the response to UDCA[1].

-

Presence of Endogenous Ligands: UDCA may only exert its effects on FXR in the presence of other endogenous bile acids, acting as a cooperative activator[10][14].

-

Co-regulator Proteins: The local concentration and availability of transcriptional co-activators and co-repressors can influence whether a ligand binding event results in gene activation or repression[15].

-

Signaling Pathways

The interaction of iUDCA/UDCA with FXR initiates a cascade of downstream signaling events that regulate key metabolic pathways. The following diagrams illustrate the canonical FXR signaling pathway and the proposed dual role of UDCA.

Canonical FXR Signaling Pathway. Bile acids activate FXR, which forms a heterodimer with RXR and binds to FXREs in the promoter of target genes, regulating their expression.

References

- 1. Regulation of ileal bile acid-binding protein expression in Caco-2 cells by ursodeoxycholic acid: role of the farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Role of co-activators and co-repressors in the mechanism of steroid/thyroid receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of isoUDCA: A Deep Dive into its Impact on Bile Acid Homeostasis

For Immediate Release

Shanghai, China – December 16, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the role of isoursodeoxycholic acid (isoUDCA) in the complex regulation of bile acid homeostasis. This document synthesizes current research on this compound's mechanisms of action, particularly its interaction with key nuclear receptors, and its influence on the synthesis, transport, and overall balance of the bile acid pool.

Introduction to this compound and Bile Acid Homeostasis

Isoursodeoxycholic acid (this compound), the 3β-epimer of ursodeoxycholic acid (UDCA), is a secondary bile acid formed through the metabolic activity of the intestinal microbiota.[1] While present in smaller quantities than its more prevalent counterpart, UDCA, emerging research suggests that this compound plays a significant and cooperative role in modulating bile acid signaling pathways, thereby influencing liver and intestinal health.